Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
It’s known that 1,2-disubstituted bicyclo[211]hexanes, to which this compound belongs, are incorporated into the structure of various bio-active compounds .
Mode of Action
It’s known that these types of compounds are synthesized and characterized as saturated bioisosteres of the ortho-substituted benzene ring .
Biochemical Pathways
It’s known that 1,2-disubstituted bicyclo[211]hexanes have been incorporated into the structure of fungicides, indicating potential antifungal activity .
Result of Action
It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides resulted in high antifungal activity .
Action Environment
It’s known that these types of compounds can be synthesized using photochemistry, indicating that light could potentially influence their synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to construct the bicyclic core of the molecule
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Photochemical reactors and continuous flow systems can be employed to enhance the efficiency of the [2+2] cycloaddition process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
Comparison: Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDVDSUWDYBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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